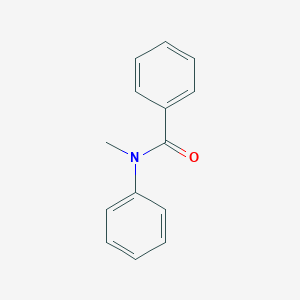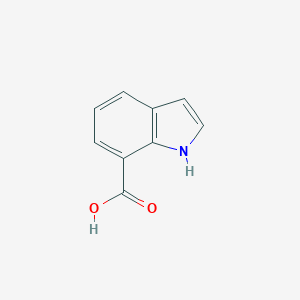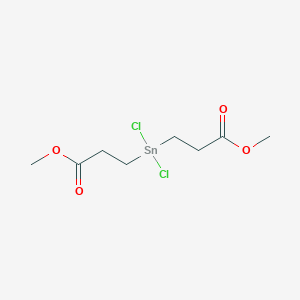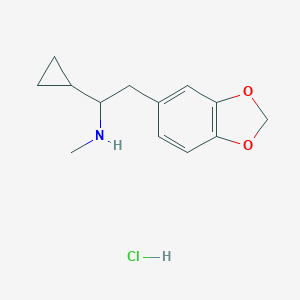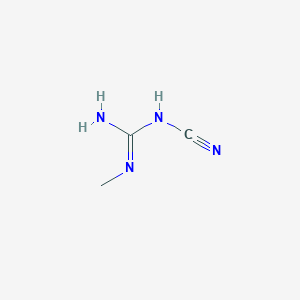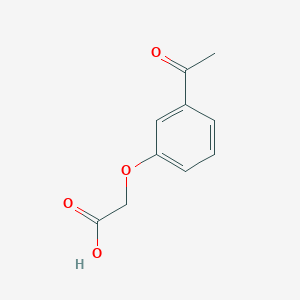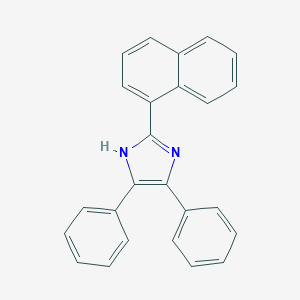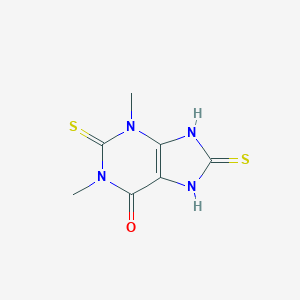
2,2'-Bipyrazine
Overview
Description
2,2'-Bipyrazine is a compound that is part of the bipyrazine family, which includes various derivatives with potential applications in materials science and coordination chemistry. The bipyrazine derivatives are known for their ability to form coordination complexes with metals, which can exhibit interesting photophysical properties and can be used in the synthesis of functional materials .
Synthesis Analysis
The synthesis of bipyrazine derivatives can be achieved through various methods. For instance, 2,5-diamino-3,6-dicyanopyrazine, a related compound with fluorescent properties, was synthesized via an oxidative coupling reaction . Another example is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336, which serves as a building block for antituberculous agents . Additionally, 2-methylpyrazine was synthesized through a catalytic reaction involving ethylene diamine and propylene glycol .
Molecular Structure Analysis
The molecular structure of bipyrazine derivatives can be complex and varies depending on the substitution pattern. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a photo-polymerizable compound, was determined to be non-planar with a dihedral angle between the pyrazine and benzene rings . The conformational preference and cationic structure of 2-methylpyrazine were studied using VUV-MATI spectroscopy and natural bond orbital analysis, revealing unique structural and dynamical properties .
Chemical Reactions Analysis
Bipyrazine derivatives can participate in various chemical reactions, particularly as ligands in coordination chemistry. For instance, rhenium(I) tricarbonyl complexes containing bipyrazine derivatives exhibit absorption in the visible and ultraviolet regions and show structureless emission at room and low temperatures . The synthesis and characterization of ternary complexes of Eu(III) with heterobiaryl ligands, including bipyrazine derivatives, have been reported, showing strong ligand-centered absorption and intense metal-centered emission .
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyrazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the supramolecular isomerism and framework flexibility of metal bipyrazolates, which are chemically and thermally stable, have been demonstrated by adsorption measurements and single-crystal diffraction analyses . The inhibitive action of bipyrazolic compounds towards the corrosion of pure iron in acidic media has been studied, showing that these compounds can act as efficient corrosion inhibitors .
Scientific Research Applications
Coordination Chemistry and Network Construction
2,2'-Bipyrazine is instrumental in the construction of coordination networks. Its interaction with metals like silver (I) leads to the formation of structures ranging from chiral three-dimensional networks to two-dimensional sheets. These structures are sensitive to the choice of crystallization solvents, showcasing the versatility of this compound in constructing complex molecular architectures (Blake et al., 2000).
Photoredox Catalysis
In the realm of photoredox catalysis, this compound serves as a crucial ligand. It effectively enhances the excited-state oxidation potential of catalysts. Notably, efficient synthesis methods have been developed to produce the bipyrazine ligand, highlighting its significance in the field and addressing previous challenges associated with its synthesis (Graaf & Moeller, 2015).
Electronic Coupling and Coordination Chemistry
This compound plays a significant role in electronic coupling in coordination complexes. It forms part of critical discussions around the electron acceptor abilities of ligands and their interaction with metal centers. Studies using this compound have contributed to a deeper understanding of electron density acceptance and back-donation mechanisms in coordination chemistry (Lever & Gorelsky, 2000).
Fluorescence Studies and Molecular Binding
Research involving this compound extends to the study of fluorescence properties and molecular binding. The synthesis and characterization of complexes with this ligand have provided insights into molecular interactions, including the effects of substitution on fluorescence emissions and binding behaviors in various molecular systems (Yang et al., 2005).
Photophysical and Computational Studies
This compound derivatives are subjects of extensive photophysical and computational studies. These studies explore the absorption, emission, and electronic properties of complexes containing this compound. The insights gained contribute to understanding the photophysical behaviors of various complexes and the influence of substituents on their properties (Kirgan et al., 2007).
Mechanism of Action
Target of Action
2,2’-Bipyrazine, an organic compound with two pyrazine rings , is primarily used as a ligand in coordination chemistry . It forms complexes with many transition metals, particularly ruthenium . These complexes are used as photocatalysts for various oxidatively induced organic transformations .
Mode of Action
The mode of action of 2,2’-Bipyrazine is primarily through its interaction with ruthenium to form a ruthenium-based homoleptic tris(bipyrazyl) complex . This complex shows impressive 1- and 2-photon absorption, which is significantly higher than other similar compounds Upon exposure to light, they become phototoxic .
Biochemical Pathways
The biochemical pathways affected by 2,2’-Bipyrazine are primarily related to its role as a photocatalyst in oxidatively induced organic transformations . For instance, the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine can promote radical cation mediated Diels–Alder cycloadditions, radical thiol-ene couplings, photooxygenation reactions, and [3+2] cycloaddition reactions .
Result of Action
The result of the action of 2,2’-Bipyrazine is primarily observed in its role as a photocatalyst. When the ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is exposed to light, it becomes phototoxic . This phototoxicity can be used to induce various organic transformations .
Action Environment
The action of 2,2’-Bipyrazine is influenced by environmental factors such as light exposure. The ruthenium-based homoleptic tris(bipyrazyl) complex derived from 2,2’-Bipyrazine is non-toxic in the dark but becomes phototoxic upon exposure to light . This suggests that the efficacy and stability of 2,2’-Bipyrazine and its derived complexes are highly dependent on their light exposure environment.
Safety and Hazards
When handling 2,2’-Bipyrazine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 2,2’-Bipyrazine are not detailed in the search results, it’s worth noting that advances in the synthesis of 2,2’-bipyrazines, including both the synthesis of compounds with a given substitution pattern and the development of new methods for assembling the bipyridine core, have been reported .
properties
IUPAC Name |
2-pyrazin-2-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXNVSIALRDJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276441 | |
| Record name | 2,2'-Bipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10199-00-5 | |
| Record name | 2,2'-Bipyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2,2'-bipyrazine?
A1: this compound has the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol. Characteristically, it exhibits an intense absorption band in the UV region around 300 nm.
Q2: How does the presence of methyl substituents affect the properties of this compound complexes, specifically in comparison to 2,2'-bipyridine and 2,2'-bipyrimidine derivatives?
A2: Incorporating methyl substituents, as in 5,5'-dimethyl-2,2'-bipyrazine, influences the electrochemical and photophysical properties of its rhenium(I) tricarbonyl complexes. These complexes exhibit characteristics falling between those of 2,2'-bipyridine and this compound complexes, with closer resemblance to the 2,2'-bipyrimidine derivatives. Notably, the methyl substituents induce shielding and deshielding effects on specific ring protons.
Q3: How does this compound, as a constituent ligand in ruthenium(II) complexes, influence the photochemical oxidation of ascorbic acid by molecular oxygen?
A3: The incorporation of this compound in ruthenium(II) complexes like [Ru(2,2'-bipyridine)x(this compound)3−x]2+ (x=0–3) significantly impacts their photochemical behavior in the presence of ascorbic acid and molecular oxygen. The excited state of these complexes can be reductively quenched by ascorbate, leading to the generation of hydrogen peroxide. This change in the initiation mechanism, from oxidative quenching by molecular oxygen to reductive quenching by ascorbate, stems from differences in redox potentials between ruthenium complexes with varying this compound substitutions.
Q4: Can you explain the interaction of this compound-containing ruthenium complexes with bromide ions and the subsequent photochemical reactions?
A4: Ruthenium(II) complexes containing this compound, such as [Ru(deeb)(this compound)2]2+ (deeb = 4,4'-diethylester-2,2'-bipyridine), exhibit a strong affinity for bromide ions, forming ion pairs in solution. Upon visible light excitation, these complexes facilitate the oxidation of bromide to dibromide (Br2•−) via two distinct pathways: static and dynamic quenching. The static pathway involves direct electron transfer within the ion pair, while the dynamic pathway involves diffusional quenching of the excited state by free bromide. This photochemical process efficiently stores energy for milliseconds and has potential implications for solar energy conversion. ,
Q5: How do ruthenium complexes incorporating this compound contribute to water oxidation catalysis, and what are the mechanistic insights derived from their study?
A5: Ruthenium complexes containing this compound, like [Ru(2,2':6',2''-terpyridine)(this compound)(OH2)]2+ (tpy = 2,2':6',2''-terpyridine), demonstrate significant catalytic activity in water oxidation. These catalysts operate through a stepwise mechanism involving multiple proton-coupled electron transfer steps, leading to the formation of high-valent ruthenium-oxo intermediates responsible for O–O bond formation. ,
Q6: Have computational methods been employed to study this compound-containing complexes, and what insights have they provided?
A6: Yes, computational methods such as DFT calculations have been valuable in understanding the electronic structures and properties of this compound complexes. For instance, DFT studies on ruthenium(II) complexes containing this compound and related ligands have provided insights into their molecular geometries, electronic transitions, and redox behavior, aiding in the rationalization of their photophysical and electrochemical properties. ,
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



